1-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino]-3-(3,4-dichlorophenyl)urea
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Overview
Description
1-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino]-3-(3,4-dichlorophenyl)urea is a complex organic compound that features a benzothiazole moiety linked to a urea derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino]-3-(3,4-dichlorophenyl)urea typically involves the reaction of 1,3-benzothiazol-2-ylsulfanyl acetic acid with an appropriate amine derivative under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino]-3-(3,4-dichlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
1-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino]-3-(3,4-dichlorophenyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino]-3-(3,4-dichlorophenyl)urea involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The urea derivative can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and modulating biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino]-3-(2,4-dimethoxyphenyl)urea
- 3-(1,3-Benzothiazol-2-ylsulfanyl)-1,2,6-thiadiazinones
Uniqueness
1-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino]-3-(3,4-dichlorophenyl)urea is unique due to the presence of both benzothiazole and dichlorophenyl moieties, which confer specific chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development .
Properties
CAS No. |
328556-63-4 |
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Molecular Formula |
C16H12Cl2N4O2S2 |
Molecular Weight |
427.3 g/mol |
IUPAC Name |
1-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino]-3-(3,4-dichlorophenyl)urea |
InChI |
InChI=1S/C16H12Cl2N4O2S2/c17-10-6-5-9(7-11(10)18)19-15(24)22-21-14(23)8-25-16-20-12-3-1-2-4-13(12)26-16/h1-7H,8H2,(H,21,23)(H2,19,22,24) |
InChI Key |
YBFWHVRSKUASNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NNC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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